

Technical Guide: Spectroscopic Data for (R)-1-Boc-piperazine-2-carboxylic acid

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Compound of Interest

Compound Name: (R)-1-Boc-piperazine-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **(R)-1-Boc-piperazine-2-carboxylic acid**, a key building block in medicinal chemistry and drug development. This document details expected spectroscopic characteristics, experimental protocols for data acquisition, and a general workflow for its synthesis and characterization.

Chemical Structure and Properties

- IUPAC Name: (2R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- Molecular Formula: C₁₀H₁₈N₂O₄
- Molecular Weight: 230.26 g/mol [\[1\]](#)[\[2\]](#)
- CAS Number: 278788-60-6

Spectroscopic Data

While a complete set of experimentally verified spectra for this specific compound is not readily available in public databases, the following tables summarize the expected spectroscopic data based on the analysis of its structural features and data from analogous compounds.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12-13	br s	1H	COOH
~4.0-4.2	m	1H	H-2
~3.0-3.9	m	6H	Piperazine ring protons (H-3, H-5, H-6)
1.45	s	9H	$\text{C}(\text{CH}_3)_3$ (Boc)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions. The carboxylic acid proton is often broad and may exchange with D_2O .[\[3\]](#)[\[4\]](#)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~170-175	$\text{C}=\text{O}$ (Carboxylic acid)
~155	$\text{C}=\text{O}$ (Boc)
~80	$\text{C}(\text{CH}_3)_3$ (Boc)
~55-60	C-2
~40-50	C-3, C-5, C-6
~28	$\text{C}(\text{CH}_3)_3$ (Boc)

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[\[5\]](#)[\[6\]](#)

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

m/z	Ion
231.13	[M+H] ⁺
253.11	[M+Na] ⁺
175.10	[M-C ₄ H ₈ +H] ⁺
131.08	[M-Boc+H] ⁺

M represents the molecular ion. Fragmentation patterns may include the loss of the Boc group or components thereof.

Infrared (IR) Spectroscopy

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
2850-3000	Medium	C-H stretch (Aliphatic)
~1700-1725	Strong	C=O stretch (Carboxylic acid)
~1680-1700	Strong	C=O stretch (Boc urethane)
~1450	Medium	C-H bend
~1160-1250	Strong	C-O stretch

Note: The carboxylic acid O-H stretch is typically very broad due to hydrogen bonding.^[7]

Experimental Protocols

Synthesis and Purification of (R)-1-Boc-piperazine-2-carboxylic acid

This protocol describes a general method for the synthesis of **(R)-1-Boc-piperazine-2-carboxylic acid** from (R)-piperazine-2-carboxylic acid.

- **Dissolution:** Dissolve (R)-piperazine-2-carboxylic acid in a suitable solvent system, such as a mixture of dioxane and water.
- **Basification:** Add a base, such as sodium hydroxide, to the solution to deprotonate the amino groups.
- **Boc Protection:** Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) dropwise.
- **Reaction:** Allow the reaction to warm to room temperature and stir for several hours until completion, monitoring by TLC.
- **Workup:** Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product into an organic solvent such as ethyl acetate.
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of **(R)-1-Boc-piperazine-2-carboxylic acid** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.
- **Instrumentation:** Utilize a 400 MHz or higher field NMR spectrometer.
- **¹H NMR Acquisition:** Acquire the spectrum with standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire a proton-decoupled ¹³C NMR spectrum.
- **Data Processing:** Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.

Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the sample in a suitable solvent, such as methanol or acetonitrile, with the addition of a small amount of formic acid to promote ionization.
- **Instrumentation:** Use an electrospray ionization (ESI) mass spectrometer.
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode over a suitable m/z range.
- **Data Analysis:** Identify the molecular ion peak ($[M+H]^+$) and any other relevant adducts or fragment ions.

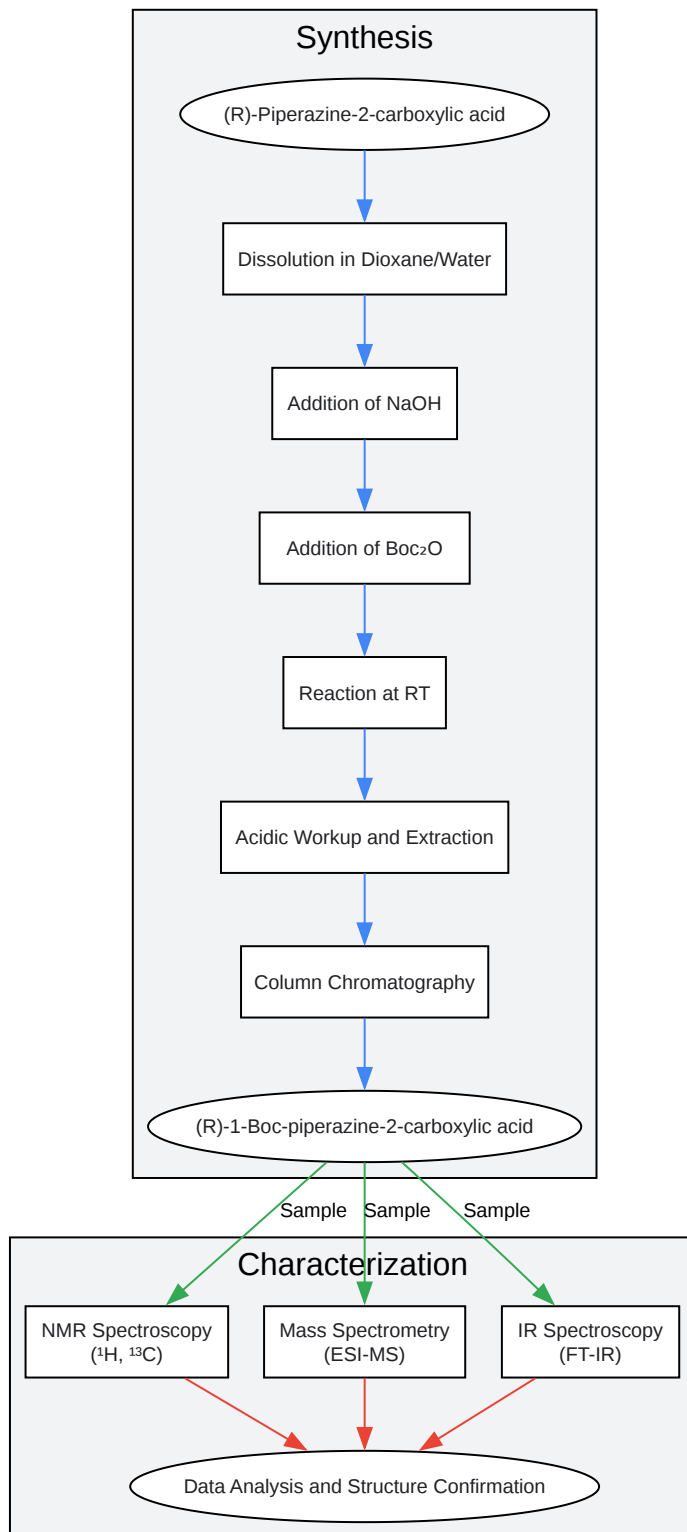
Infrared (IR) Spectroscopy

- **Sample Preparation:** Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Record the spectrum over the range of $4000\text{--}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and characterization of **(R)-1-Boc-piperazine-2-carboxylic acid**.

Workflow for Synthesis and Characterization

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